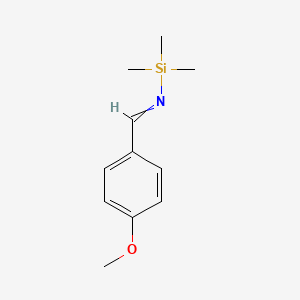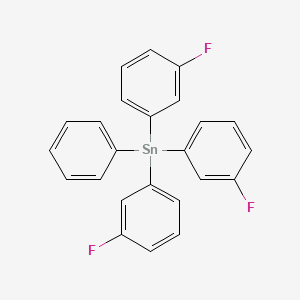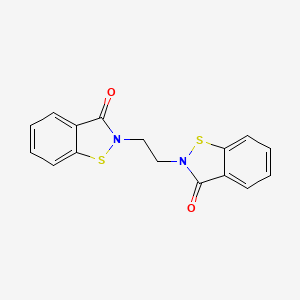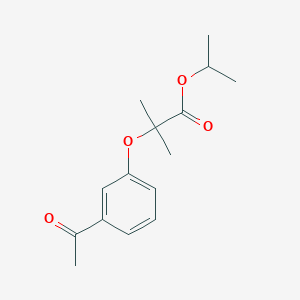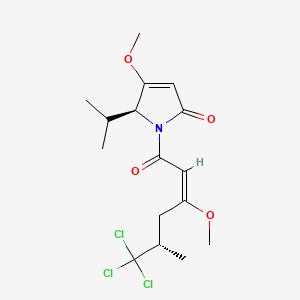
Dysidin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dysidin is a polychlorinated peptide derived from marine sponges, specifically from the genus Dysidea. This compound is known for its unique chemical structure and significant biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The total synthesis of dysidin involves a practical and highly diastereoselective ruthenium-catalyzed radical chloroalkylation of N-acyloxazolidinones as a key step . This method allows for the efficient production of this compound and related compounds such as dysidenin and barbamide.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques. These include the use of protective groups, selective chlorination, and purification processes to ensure the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Dysidin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the chlorinated groups in this compound.
Substitution: Halogen atoms in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .
Applications De Recherche Scientifique
Dysidin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying polychlorinated peptides and their reactivity.
Biology: Investigated for its role in marine sponge metabolism and symbiotic relationships with cyanobacteria.
Medicine: Explored for its potential as an anticancer agent and its cytostatic properties.
Mécanisme D'action
The mechanism of action of dysidin involves its interaction with specific molecular targets and pathways. This compound is known to exert its effects by binding to cellular proteins and enzymes, disrupting normal cellular functions. This interaction can lead to cytostatic effects, making this compound a potential candidate for anticancer therapies .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dysidenin: Another polychlorinated peptide from the same marine sponge genus.
Barbamide: A related compound with similar structural features and biological activities.
Uniqueness of Dysidin
This compound is unique due to its specific polychlorinated structure and its potent biological activities. Unlike other similar compounds, this compound has shown a broader spectrum of biological effects, including antimicrobial, antimalarial, anti-inflammatory, and antitumor activities .
Propriétés
Numéro CAS |
63079-71-0 |
|---|---|
Formule moléculaire |
C16H22Cl3NO4 |
Poids moléculaire |
398.7 g/mol |
Nom IUPAC |
(2S)-3-methoxy-2-propan-2-yl-1-[(E,5S)-6,6,6-trichloro-3-methoxy-5-methylhex-2-enoyl]-2H-pyrrol-5-one |
InChI |
InChI=1S/C16H22Cl3NO4/c1-9(2)15-12(24-5)8-14(22)20(15)13(21)7-11(23-4)6-10(3)16(17,18)19/h7-10,15H,6H2,1-5H3/b11-7+/t10-,15-/m0/s1 |
Clé InChI |
PXUALOWHEHOKSO-SOXOQJGTSA-N |
SMILES isomérique |
C[C@@H](C/C(=C\C(=O)N1[C@H](C(=CC1=O)OC)C(C)C)/OC)C(Cl)(Cl)Cl |
SMILES canonique |
CC(C)C1C(=CC(=O)N1C(=O)C=C(CC(C)C(Cl)(Cl)Cl)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




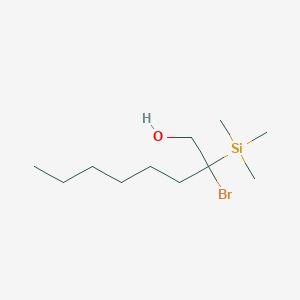
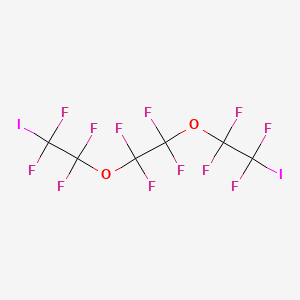
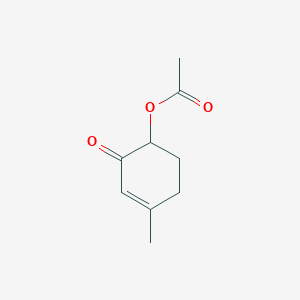
![1-[(3-Aminopropyl)amino]heptadecan-2-OL](/img/structure/B14507740.png)
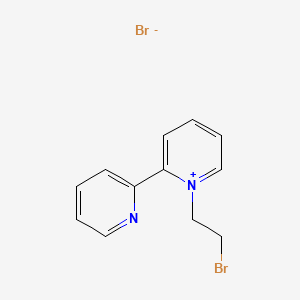
![Diphenyl[(triethylsilyl)ethynyl]arsane](/img/structure/B14507752.png)
![2-[1-(Methylamino)butylidene]-5-(propan-2-yl)cyclohexane-1,3-dione](/img/structure/B14507755.png)
